molecular formula C7H4BrFN4 B2615738 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine CAS No. 1565728-41-7

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

Cat. No.: B2615738
CAS No.: 1565728-41-7
M. Wt: 243.039
InChI Key: HICGPXPXTSZXNG-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various fields of research, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards the target. The compound may also participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 5-fluoropyrimidine
  • 2-(4-bromo-1H-pyrazol-1-yl)aniline
  • 3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is unique due to the combination of pyrazole and pyrimidine rings with bromine and fluorine substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of both bromine and fluorine allows for versatile chemical modifications and enhances the compound’s reactivity and binding affinity in biological systems.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGPXPXTSZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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